molecular formula C9H10BrNO2 B8183751 Methyl 4-bromo-2-(methylamino)benzoate

Methyl 4-bromo-2-(methylamino)benzoate

Cat. No.: B8183751
M. Wt: 244.08 g/mol
InChI Key: VCEYCPDNDUMUBR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(methylamino)benzoate is a substituted benzoate ester characterized by a bromine atom at the para position (C4) and a methylamino group (-NHCH₃) at the ortho position (C2) of the benzene ring. For instance, tribenuron-methyl (a triazinylsulfonylurea herbicide) shares a benzoate backbone but incorporates a sulfonylurea substituent, highlighting the functional versatility of substituted benzoates .

Properties

IUPAC Name

methyl 4-bromo-2-(methylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEYCPDNDUMUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-(methylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylamino)benzoate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12BrN O2
  • Molecular Weight : 258.11 g/mol
  • Functional Groups : Bromine atom at the para position (4-position) and a methylamino group at the ortho position (2-position).

These characteristics contribute to its reactivity and utility in synthetic applications.

Organic Synthesis

Methyl 4-bromo-2-(methylamino)benzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to create more complex molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals, allowing for the development of new compounds with desired biological activities .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Research indicates that it may play a role in the development of anti-HIV agents and aldose reductase inhibitors, which are relevant in treating diabetes-related complications . The methylamino group enhances its interaction with biological targets, making it a candidate for drug development.

Biological Studies

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its reactivity with various nucleophiles allows researchers to explore its effects on enzymes involved in drug metabolism, providing insights into drug efficacy and safety .

Case Study 1: Synthesis of Anti-HIV Agents

In a study focused on synthesizing potential anti-HIV agents, this compound was used as a key intermediate. The compound underwent various transformations that led to the formation of derivatives exhibiting significant antiviral activity. The structure-activity relationship (SAR) studies highlighted how modifications to the compound's structure could enhance its potency against HIV .

Case Study 2: Aldose Reductase Inhibitors

Another research effort investigated the use of this compound in developing aldose reductase inhibitors. These inhibitors are crucial for managing diabetic complications by preventing the conversion of glucose to sorbitol. The study found that specific modifications to the compound improved its inhibitory activity, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(methylamino)benzoate involves its interaction with specific molecular targets. The bromine atom and methylamino group can participate in various binding interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of methyl 4-bromo-2-(methylamino)benzoate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Density (g/cm³) Boiling Point (°C) Applications/Notes
This compound C₉H₁₀BrNO₂ 244.09* Br (C4), -NHCH₃ (C2) Not reported Not reported Potential pharmaceutical intermediate
Methyl 4-bromo-2-(methylsulfonyl)benzoate C₉H₉BrO₄S 293.14 Br (C4), -SO₂CH₃ (C2) 1.582 (predicted) 453.3 (predicted) Higher thermal stability
Methyl 4-((5-bromo-2-hydroxybenzyl)amino)benzoate C₁₅H₁₃BrNO₃ 342.18 Br (C5 phenol), -NHCH₂C₆H₃(OH) (C4) Not reported Not reported Complex substituent; possible use in drug synthesis
Tribenuron-methyl C₁₅H₁₇N₅O₆S 395.39 Sulfonylurea group (C2), triazine ring Not reported Not reported Herbicide (sulfonylurea class)

*Calculated based on atomic masses.

Key Observations:

  • Substituent Effects: The methylamino group in the target compound likely enhances solubility in polar solvents compared to the methylsulfonyl analog, which has higher molecular weight and predicted boiling point due to the sulfonyl group’s electron-withdrawing nature .
  • Crystal Packing: Studies on methyl 4-bromo-2-(methoxymethoxy)benzoate () suggest that substituents like methoxymethoxy or methylamino influence crystal lattice arrangements via hydrogen bonding and steric effects .

Biological Activity

Methyl 4-bromo-2-(methylamino)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structural properties, influenced by the presence of a bromine atom and a methylamino group, contribute to its diverse biological activities.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

  • Chemical Formula : C₉H₈BrN O₂
  • Molecular Weight : 232.07 g/mol

The compound features a benzene ring substituted with a bromine atom and a methylamino group, which are critical for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the methylamino group can engage in hydrogen bonding with biological macromolecules. This dual functionality enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effects against various bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis, leading to cell death .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC₅₀ value of approximately 30 µM. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) showed promising results, with a notable reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Line Testing : In research focusing on breast cancer cell lines, treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, demonstrating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

This compound can be compared with other structurally similar compounds to highlight its unique biological activities:

Compound Activity Notes
Methyl 4-bromo-2-(trifluoromethyl)benzoateModerate antibacterialLess effective than this compound
Methyl 4-bromo-2-(methylsulfonyl)benzoateWeak anticancerLimited activity compared to the target compound

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